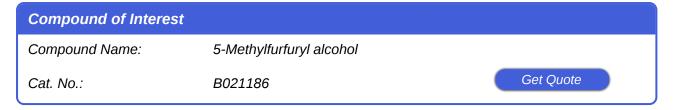


Spectroscopic Confirmation of Synthesized 5-Methylfurfuryl Alcohol: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for synthesized **5-Methylfurfuryl alcohol** against its common precursor, 5-methylfurfural, and the structurally similar compound, furfuryl alcohol. Detailed experimental protocols and supporting data are presented to aid in the unambiguous spectroscopic confirmation of **5-Methylfurfuryl alcohol**.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **5-Methylfurfuryl alcohol**, 5-methylfurfural, and furfuryl alcohol, facilitating a clear comparison for the identification and purity assessment of the synthesized product.

¹H NMR Data Comparison (Solvent: CDCl₃)



Compound	Chemical Shift (ppm) and Multiplicity	Assignment
5-Methylfurfuryl alcohol	~6.14 (d)	H3
~5.90 (d)	H4	
~4.50 (s)	-CH₂OH	_
~2.27 (s)	-СН₃	_
Variable	-ОН	_
5-Methylfurfural	~9.55 (s)	-CHO
~7.15 (d)	H3	
~6.20 (d)	H4	_
~2.40 (s)	-СН₃	_
Furfuryl alcohol	~7.37 (m)	H5
~6.32 (m)	H3	
~6.25 (m)	H4	_
~4.54 (s)	-CH₂OH	_
Variable	-ОН	

¹³C NMR Data Comparison (Solvent: CDCl₃)



Compound	Chemical Shift (ppm)	Assignment
5-Methylfurfuryl alcohol	~152.0	C5
~151.5	C2	
~108.5	C3	_
~106.0	C4	_
~57.0	-CH ₂ OH	_
~13.5	-CH₃	_
5-Methylfurfural	~177.0	-CHO
~160.0	C5	
~153.0	C2	_
~122.0	Н3	
~110.0	H4	_
~14.0	-CH₃	_
Furfuryl alcohol	~155.0	C2
~142.0	C5	
~110.0	C3	_
~107.0	C4	_
~57.0	-CH ₂ OH	_

Mass Spectrometry (MS) Data Comparison

Compound	Molecular Ion (m/z)	Key Fragment lons (m/z)
5-Methylfurfuryl alcohol	112[1][2]	97, 95, 84, 43
5-Methylfurfural	110	109, 81, 53, 43
Furfuryl alcohol	98	97, 81, 70, 53, 41



Infrared (IR) Spectroscopy Data Comparison

Compound	Wavenumber (cm ⁻¹)	- Assignment
5-Methylfurfuryl alcohol	~3350 (broad)	O-H stretch
~2920, 2870	C-H stretch (aliphatic)	
~1570	C=C stretch (furan ring)	
~1010	C-O stretch	_
5-Methylfurfural	~2820, 2740	C-H stretch (aldehyde)
~1670	C=O stretch (aldehyde)	
~1580	C=C stretch (furan ring)	_
Furfuryl alcohol	~3340 (broad)	O-H stretch
~2920, 2870	C-H stretch (aliphatic)	
~1505	C=C stretch (furan ring)	
~1149	C-O stretch	_
~885	C-H bend (furan ring)	-

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a higher concentration of 20-30 mg is recommended.
 Filter the solution through a pipette with a cotton plug into a clean NMR tube to a height of about 4-5 cm.[3]
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition Parameters:
 - Pulse Program: Standard single pulse (zg)



Number of Scans: 16-32

Relaxation Delay: 1.0 s

Acquisition Time: ~4 s

Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single pulse (zgpg)

Number of Scans: 1024 or more, depending on concentration

Relaxation Delay: 2.0 s

Acquisition Time: ~1.5 s

Spectral Width: -10 to 220 ppm

 Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

 Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32



Data Processing: A background spectrum of the empty sample holder (or pure KBr pellet)
 should be recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

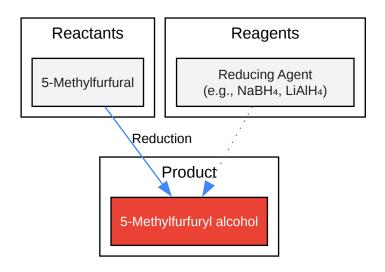
- Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a
 volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
- GC Parameters:
 - \circ Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m).
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Start at 50 °C (hold for 2 min), ramp to 250 °C at a rate of 10 °C/min, and hold for 5 min.[4]
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
 - Mass Range: 35-350 amu.
 - Scan Rate: 2 scans/s.
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.
- Data Analysis: Identify the compound by comparing its retention time and mass spectrum with a reference standard or a spectral library (e.g., NIST).



Visualizations

Synthesis Pathway of 5-Methylfurfuryl Alcohol

The synthesis of **5-Methylfurfuryl alcohol** is typically achieved through the reduction of 5-methylfurfural.[6]



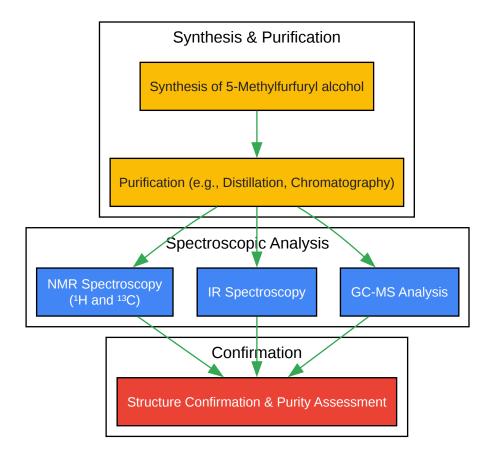
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Caption: Synthesis of 5-Methylfurfuryl alcohol.

Experimental Workflow for Spectroscopic Confirmation

The following diagram illustrates the logical workflow for the synthesis and spectroscopic confirmation of **5-Methylfurfuryl alcohol**.





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Caption: Experimental workflow for confirmation.

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